molecular formula C9H18O6 B6595441 butanedioic acid;2,2-dimethylpropane-1,3-diol CAS No. 28257-92-3

butanedioic acid;2,2-dimethylpropane-1,3-diol

Cat. No.: B6595441
CAS No.: 28257-92-3
M. Wt: 222.24 g/mol
InChI Key: GXTJJXHLTYJRLX-UHFFFAOYSA-N
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Description

Butanedioic acid;2,2-dimethylpropane-1,3-diol, also known as neopentyl glycol, is an organic compound with the molecular formula C5H12O2. It is a white crystalline solid that is highly soluble in water and other solvents. This compound is widely used in the production of polyesters, paints, lubricants, and plasticizers due to its stability and resistance to heat, light, and water .

Mechanism of Action

Action Environment

The action of PBS is heavily influenced by environmental factors. For instance, the rate of its degradation can be affected by factors such as temperature, humidity, and the presence of specific microorganisms. Furthermore, 2,2-Dimethyl-1,3-propanediol, one of the monomers of PBS, readily absorbs moisture on exposure to air , which could influence the stability and efficacy of PBS.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol are not fully understood yet. It is known that the compound is involved in the synthesis of bio-derived 1,4-butanediol from succinic acid . This process includes the esterification of succinic acid with methanol to yield dimethyl succinate, followed by hydrogenation to produce butanediol .

Cellular Effects

The cellular effects of Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol are currently not well documented. It is known that polymers of this size are generally poorly absorbed through the intact gastrointestinal tract or through intact human skin .

Molecular Mechanism

The molecular mechanism of action of Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol is not fully understood. It is known that the compound is involved in the synthesis of bio-derived 1,4-butanediol from succinic acid .

Temporal Effects in Laboratory Settings

The temporal effects of Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol in laboratory settings are not well documented. It is known that polymers of this size are generally poorly absorbed through the intact gastrointestinal tract or through intact human skin .

Metabolic Pathways

The metabolic pathways involving Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol are not fully understood. It is known that the compound is involved in the synthesis of bio-derived 1,4-butanediol from succinic acid .

Transport and Distribution

The transport and distribution of Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol within cells and tissues are not well documented. It is known that polymers of this size are generally poorly absorbed through the intact gastrointestinal tract or through intact human skin .

Subcellular Localization

The subcellular localization of Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol is not well documented. It is known that polymers of this size are generally poorly absorbed through the intact gastrointestinal tract or through intact human skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Neopentyl glycol is synthesized industrially through the aldol reaction of formaldehyde and isobutyraldehyde. This reaction produces hydroxypivaldehyde as an intermediate, which can then be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .

Industrial Production Methods

The industrial production of neopentyl glycol involves the condensation of isobutyraldehyde with formaldehyde in the presence of an alkali catalyst at a temperature of 30-35°C and a pH of 9-11. The resulting hydroxypivaldehyde is then reduced to neopentyl glycol using excess formaldehyde under strong alkaline conditions. The reaction mixture is neutralized with formic acid, and the product is purified by distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Neopentyl glycol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Comparison

Neopentyl glycol is unique due to its high stability and resistance to heat, light, and water. Compared to similar compounds like pentaerythritol and trimethylolethane, neopentyl glycol offers superior performance in applications requiring long-term stability and resistance to environmental factors .

Properties

IUPAC Name

butanedioic acid;2,2-dimethylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2.C4H6O4/c1-5(2,3-6)4-7;5-3(6)1-2-4(7)8/h6-7H,3-4H2,1-2H3;1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTJJXHLTYJRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)CO.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28257-92-3
Details Compound: Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol
Record name Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28257-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28257-92-3
Record name Butanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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